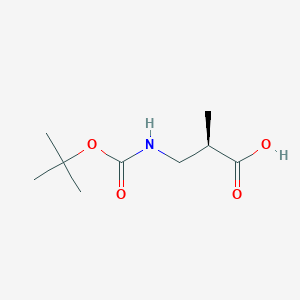

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQRNRYMFXDGMS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453010 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132696-45-8 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, also known as Boc-(R)-β-aminoisobutyric acid, is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for its strategic incorporation into complex molecules, while the stereochemistry at the C2 position influences the conformational properties of the resulting compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological relevance of this compound, with a focus on its precursor, β-aminoisobutyric acid (BAIBA), a myokine with emerging roles in metabolic regulation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| CAS Number | 132696-45-8 | [1] |

| IUPAC Name | (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of (R)-3-amino-2-methylpropanoic acid with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Representative Experimental Protocol: Boc Protection of (R)-3-amino-2-methylpropanoic acid

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

(R)-3-amino-2-methylpropanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl, 1N)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (R)-3-amino-2-methylpropanoic acid in a mixture of dioxane (or THF) and water.

-

Basification: Add a suitable base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group. The pH should be adjusted to approximately 9-10.

-

Reaction with (Boc)₂O: Cool the reaction mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar solvent, such as hexane, to remove any unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Below are the expected chemical shifts for this class of compounds.

¹H NMR (Proton NMR):

| Protons | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~1.4 |

| -CH₃ (methyl on backbone) | ~1.1-1.3 |

| -CH- (methine on backbone) | ~2.5-2.8 |

| -CH₂- (methylene on backbone) | ~3.1-3.4 |

| -NH- (amide) | Broad signal, variable |

| -COOH (carboxylic acid) | Broad signal, >10 |

¹³C NMR (Carbon-13 NMR):

The PubChem entry for this compound indicates the availability of 13C NMR data.[1] Generally, the expected chemical shifts are as follows:

| Carbon | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~28 |

| -CH₃ (methyl on backbone) | ~15-20 |

| -CH- (methine on backbone) | ~40-45 |

| -CH₂- (methylene on backbone) | ~45-50 |

| -C(CH₃)₃ (Boc quaternary) | ~80 |

| C=O (Boc) | ~156 |

| C=O (acid) | ~175-180 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| N-H (Amide) | 3300-3500 (sharp to broad) | Stretching vibration |

| C-H (Alkyl) | 2850-3000 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |

| C=O (Boc) | ~1690 | Stretching vibration |

| C-N | 1000-1200 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The PubChem entry indicates the availability of GC-MS data.[1] In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its deprotonated molecule [M-H]⁻ in negative ion mode or as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode.

| Ion | Expected m/z |

| [M+H]⁺ | 204.12 |

| [M+Na]⁺ | 226.10 |

| [M-H]⁻ | 202.11 |

Biological Relevance and Signaling Pathway

While this compound is primarily a synthetic building block, its deprotected form, (R)-3-amino-2-methylpropanoic acid (also known as (R)-β-aminoisobutyric acid or BAIBA), is an endogenous myokine. BAIBA is released from muscle tissue during exercise and has been shown to play a role in metabolic regulation.[2][3]

BAIBA is a catabolite of the amino acid valine and the pyrimidine base thymine.[4] It has been identified as a signaling molecule that can induce the "browning" of white adipose tissue and increase hepatic fatty acid oxidation.[2] These effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][4] The activation of PPARα leads to the upregulation of genes involved in thermogenesis and fatty acid metabolism, such as uncoupling protein 1 (UCP1) and carnitine palmitoyltransferase 1 (CPT1).[2] This pathway contributes to improved glucose tolerance and reduced body fat gain.[5]

BAIBA Signaling Pathway

Caption: BAIBA's role in metabolic regulation.

Applications in Drug Development and Research

This compound is a valuable tool for researchers in several areas:

-

Peptide Synthesis: As a protected β-amino acid, it can be incorporated into peptidomimetics to create more stable and conformationally constrained analogues of natural peptides. The methyl group at the α-position can influence the secondary structure of the peptide chain.

-

Medicinal Chemistry: It serves as a chiral starting material for the synthesis of complex organic molecules with potential therapeutic applications. The stereochemistry is often crucial for biological activity.

-

Metabolic Research: As a stable, protected form of the myokine BAIBA, it can be used in studies to investigate the downstream effects of BAIBA signaling in various cell types and tissues.

Conclusion

This compound is a key chiral building block with significant applications in synthetic and medicinal chemistry. Its synthesis is straightforward, and its properties are well-characterized. The biological relevance of its deprotected form, BAIBA, as a signaling molecule in metabolic pathways, adds another layer of interest for researchers in the fields of physiology and drug discovery. This technical guide provides a foundational understanding of this compound for professionals engaged in scientific research and development.

References

- 1. This compound | C9H17NO4 | CID 11041840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Boc-(R)-β-methylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl-(R)-3-aminobutanoic acid, a chiral non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and peptide research. This document details its structural and physical characteristics, experimental protocols for their determination, and its relevance in the field of drug development.

Core Physicochemical Properties

Boc-(R)-β-methylalanine, systematically named (R)-3-((tert-butoxycarbonyl)amino)butanoic acid and also known as Boc-D-β-homoalanine, is a white to off-white powder.[1] Its fundamental physicochemical properties are summarized in the tables below.

Identification and Structural Data

| Identifier | Value |

| Systematic Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[1] |

| Common Names | Boc-(R)-β-methylalanine, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, Boc-D-β-homoalanine, (R)-N-BOC-3-AMINOBUTYRIC ACID[1] |

| CAS Number | 159991-23-8[1] |

| Molecular Formula | C₉H₁₇NO₄[1] |

| Molecular Weight | 203.24 g/mol [1] |

| Canonical SMILES | C--INVALID-LINK--NC(=O)OC(C)(C)C[2] |

| InChI Key | PYNDHEONPQYIAN-ZCFIWIBFSA-N[1] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white powder[1] |

| Melting Point | 104-107 °C[1][3] |

| Boiling Point | 339.5 ± 25.0 °C (Predicted)[1][3] |

| Density | 1.101 ± 0.060 g/cm³ (Predicted)[1] |

| Solubility | Information on specific solubility values in various solvents is not readily available. General solubility is expected in polar organic solvents. |

| Optical Rotation | A specific value for optical rotation is not consistently reported in the literature. It is expected to be optically active due to the chiral center. |

| Storage | Store at 2-8 °C in a dry, sealed container[1][3] |

Synthesis of Boc-(R)-β-methylalanine

A common method for the synthesis of Boc-(R)-β-methylalanine involves the protection of the amino group of (R)-3-aminobutanoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

A general synthetic scheme is as follows: (R)-3-aminobutanoic acid is suspended in a mixture of dioxane and water. Triethylamine is added to create a basic solution, which is then cooled. Boc anhydride is added, and the reaction proceeds at room temperature. Following the reaction, the product is isolated through a series of extraction and acidification steps, yielding (R)-3-((tert-butoxycarbonyl)amino)butyric acid as a solid.[4]

References

Technical Guide: (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

CAS Number: 132696-45-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a key building block in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, safety information, and its role in synthetic applications, particularly in peptide synthesis.

Physicochemical and Spectroscopic Data

This compound, also known as (R)-3-(Boc-amino)-2-methylpropionic acid, is a chiral amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable reagent for controlled, stepwise synthesis of complex molecules.

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 132696-45-8 |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Purity | ≥98.0% (TLC)[2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Table 2: Spectroscopic Data [1]

| Data Type | Description |

| ¹³C NMR | Spectral data available on PubChem. |

| GC-MS | Spectral data available on PubChem. |

Safety and Handling

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Synthetic Applications and Experimental Protocols

This compound is primarily utilized as a chiral building block in the synthesis of peptides and other complex organic molecules. The Boc protecting group allows for its incorporation into a growing peptide chain in a controlled manner.

General Role in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS). The general workflow for incorporating a Boc-protected amino acid, such as the title compound, into a peptide sequence is outlined below. This process involves the deprotection of the N-terminal amino acid on the growing peptide chain, followed by the coupling of the new Boc-protected amino acid.

Illustrative Synthetic Protocol: Boc Protection of an Amino Acid

General Protocol for Boc Protection of an Amino Acid:

-

Dissolve the starting amino acid (the unprotected (R)-3-amino-2-methylpropanoic acid) in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water.

-

Adjust the pH of the solution to make it basic, for example, by adding sodium hydroxide.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in an organic solvent to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and continue stirring for several hours or overnight.

-

Work-up the reaction mixture. This typically involves removing the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar solvent (e.g., hexane) to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a cold acid solution (e.g., 1N HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the direct biological activity of this compound or its involvement in any signaling pathways. Its primary role reported is as a synthetic intermediate. As a component of synthesized peptides or other bioactive molecules, it can contribute to the overall structure and function of the final compound, which may then interact with biological targets.

The incorporation of this non-standard amino acid derivative can be a strategy in drug design to enhance properties such as metabolic stability, conformational rigidity, or receptor binding affinity of a peptide.

References

Technical Guide: Physicochemical and Application Data for Boc-(R)-3-amino-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-(R)-3-amino-2-methylpropanoic acid, a key building block in synthetic organic chemistry and pharmaceutical development. The document outlines its core physicochemical properties, provides a representative experimental protocol for its use in peptide synthesis, and illustrates relevant workflows and biological pathways.

Core Physicochemical Properties

Boc-(R)-3-amino-2-methylpropanoic acid is a chiral amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a valuable reagent in peptide synthesis and the development of peptidomimetics.

The key quantitative properties of Boc-(R)-3-amino-2-methylpropanoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | [1][2][3] |

| Molecular Formula | C9H17NO4 | [1][2][3] |

| Monoisotopic Mass | 203.11575802 Da | [1] |

| CAS Number | 132696-45-8 | [1][2][3] |

| IUPAC Name | (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [1] |

| Melting Point | 88 °C | [3] |

| Boiling Point (Predicted) | 339.5 ± 25.0 °C | [3] |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.53 ± 0.10 | [3] |

Representative Experimental Protocol: Peptide Coupling

The following is a generalized protocol for the coupling of Boc-(R)-3-amino-2-methylpropanoic acid to a resin-bound amino acid in solid-phase peptide synthesis (SPPS). This procedure is fundamental in the construction of peptide chains.

Objective: To couple Boc-(R)-3-amino-2-methylpropanoic acid to a free amine on a solid support.

Materials:

-

Boc-(R)-3-amino-2-methylpropanoic acid

-

Rink Amide resin pre-loaded with an Fmoc-protected amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin.

-

Shake for 5 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

-

-

Activation of Boc-(R)-3-amino-2-methylpropanoic acid:

-

In a separate vial, dissolve 3 equivalents of Boc-(R)-3-amino-2-methylpropanoic acid and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC to the solution.

-

Allow the activation to proceed for 10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin with DMF (5 times) and DCM (3 times) to remove unreacted reagents and by-products.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway where a derivative of this compound might be involved.

Caption: A simplified workflow for a single coupling cycle in SPPS.

Caption: A hypothetical pathway showing protease inhibition by a peptidomimetic.

References

- 1. (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 11041840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-(BOC-AMINO)-2-METHYLPROPIONIC ACID | 132696-45-8 [chemicalbook.com]

- 3. 132696-45-8 CAS MSDS ((R)-3-(BOC-AMINO)-2-METHYLPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic and Analytical Characterization of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a chiral building block, is of significant interest in the synthesis of peptidomimetics and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group facilitates controlled, stepwise synthesis in peptide chemistry. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with graphical representations of the analytical workflows. This document serves as a vital resource for researchers in synthetic organic chemistry and drug development, ensuring accurate identification and quality control.

Introduction

This compound (PubChem CID: 11041840) is a derivative of β-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and a methyl group is introduced at the α-position.[1] The Boc protecting group is widely utilized in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2] The stereochemistry at the C2 position is crucial for the biological activity and conformational properties of the resulting peptides and peptidomimetics. Accurate spectroscopic characterization is therefore essential for verifying the structure and purity of this compound before its use in further synthetic steps.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet, broad | 1H | -COOH |

| ~5.0 - 5.5 | Triplet, broad | 1H | -NH- |

| ~3.1 - 3.4 | Multiplet | 2H | -CH₂-NH- |

| ~2.5 - 2.8 | Multiplet | 1H | -CH(CH₃)- |

| 1.44 | Singlet | 9H | -C(CH₃)₃ |

| ~1.1 - 1.2 | Doublet | 3H | -CH(CH₃)- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 - 182 | -COOH |

| ~155 - 157 | -NH-C=O |

| ~78 - 80 | -C(CH₃)₃ |

| ~40 - 45 | -CH(CH₃)- |

| ~38 - 42 | -CH₂-NH- |

| 28.3 | -C(CH₃)₃ |

| ~15 - 18 | -CH(CH₃)- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| 2980 - 2850 | Medium-Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1685 | Strong | C=O stretch (Amide, Boc-group) |

| ~1520 | Medium | N-H bend (Amide) |

| ~1160 | Strong | C-O stretch (Boc-group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 204.1236 | [M+H]⁺ | Predicted exact mass for C₉H₁₈NO₄⁺ |

| 148.0970 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 130.0865 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water |

| 102.0555 | [M+H - Boc]⁺ | Loss of the Boc group |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition [2]

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[2]

3.1.3. ¹³C NMR Acquisition [2]

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).[2]

3.1.4. Data Processing [2]

-

Process the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra using appropriate software.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy (Thin Solid Film Method)[3]

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[3]

-

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-(R)-β-methylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Boc-(R)-β-methylalanine, a valuable chiral building block in synthetic organic chemistry and drug discovery. The document outlines the characteristic proton chemical shifts, coupling constants, and integration values. Furthermore, it includes a standardized experimental protocol for acquiring the ¹H NMR spectrum and a structural diagram for reference.

¹H NMR Spectral Data

The ¹H NMR spectrum of Boc-(R)-β-methylalanine, also known as (R)-3-((tert-butoxycarbonyl)amino)butyric acid, exhibits distinct signals corresponding to the different protons in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) on a 400 MHz NMR spectrometer.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | 4.92 | Singlet (broad) | - | 1H |

| CH | 4.14-3.96 | Multiplet | - | 1H |

| CH₂ | 2.56 | Doublet | 5.2 | 2H |

| C(CH₃)₃ (Boc) | 1.45 | Singlet | - | 9H |

| CH₃ | 1.25 | Doublet | 6.9 | 3H |

Table 1: ¹H NMR spectral data for Boc-(R)-β-methylalanine in CDCl₃.[1]

Structural Representation

The chemical structure of Boc-(R)-β-methylalanine is visualized below.

Figure 1: Chemical structure of Boc-(R)-β-methylalanine.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a general procedure for the acquisition of a high-quality ¹H NMR spectrum of Boc-(R)-β-methylalanine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of Boc-(R)-β-methylalanine.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Solvent: CDCl₃

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm is generally adequate.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of Boc-(R)-β-methylalanine.

Figure 2: Workflow for ¹H NMR spectral analysis.

References

Synthesis of Boc-(R)-β-methylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Boc-(R)-β-methylalanine, a chiral building block of significant interest in medicinal chemistry and drug development. The document details two principal pathways commencing from readily available starting materials: (R)-3-aminobutanoic acid and L-alanine. This guide includes detailed experimental protocols, quantitative data presented in tabular format for straightforward comparison, and workflow diagrams generated using Graphviz to visually represent the synthetic processes.

Synthesis Starting from (R)-3-Aminobutanoic Acid

The most direct and atom-economical approach to Boc-(R)-β-methylalanine is the protection of the amino group of (R)-3-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O). This method is widely employed due to its high efficiency and mild reaction conditions.

Experimental Protocol: Boc Protection of (R)-3-Aminobutanoic Acid

Materials:

-

(R)-3-Aminobutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent systems like acetone/water)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl) or 5% Citric acid solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (R)-3-aminobutanoic acid (1.0 eq) in a mixture of dioxane and water (1:1 v/v).

-

Basification: Add sodium bicarbonate (2.0-3.0 eq) or sodium hydroxide (to adjust pH to 8.0-9.0) to the solution and stir until all solids are dissolved.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with a non-polar solvent like hexane or diethyl ether to remove any unreacted Boc₂O and other impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl or 5% citric acid solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-β-methylalanine.

-

Purification:

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel if necessary.

Quantitative Data

| Parameter | Value/Range | Citation |

| Starting Material | (R)-3-Aminobutanoic acid | |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |

| Base | Sodium bicarbonate or Sodium hydroxide | [1] |

| Solvent | Dioxane/Water, Acetone/Water | [2] |

| Reaction Time | 4 - 12 hours | [2] |

| Yield | Typically >90% | [2] |

| Purity | High, often requires minimal purification | |

| Enantiomeric Excess | Maintained from starting material |

Workflow Diagram

Caption: Synthetic workflow for Boc protection of (R)-3-aminobutanoic acid.

Synthesis Starting from L-Alanine via Arndt-Eistert Homologation

An alternative and widely recognized method for the synthesis of β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid. In this case, Boc-(R)-β-methylalanine can be synthesized from N-Boc-L-alanine. This multi-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the desired β-amino acid.

Note: This procedure involves the use of diazomethane, which is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol

Step 1: Synthesis of N-Boc-L-alanine

This step is a standard Boc protection as described in section 1.1, starting from L-alanine.

Step 2: Synthesis of N-Boc-L-alaninyl Chloride

Materials:

-

N-Boc-L-alanine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

Procedure:

-

Dissolution: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: Cool the solution to 0 °C and slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) with a catalytic amount of DMF.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by the cessation of gas evolution.

-

Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude N-Boc-L-alaninyl chloride, which is typically used immediately in the next step without further purification.

Step 3: Synthesis of the α-Diazoketone

Materials:

-

N-Boc-L-alaninyl Chloride

-

Diazomethane (CH₂N₂) solution in diethyl ether

-

Anhydrous diethyl ether or THF

Procedure:

-

Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from N-methyl-N-nitroso-p-toluenesulfonamide, Diazald®). Extreme caution is required.

-

Reaction: Dissolve the crude N-Boc-L-alaninyl chloride in anhydrous diethyl ether or THF and cool to 0 °C. Slowly add the ethereal solution of diazomethane (excess, typically 2-3 eq) with vigorous stirring.

-

Completion: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for another 1-2 hours. The persistence of a yellow color indicates the presence of excess diazomethane.

-

Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazoketone. This intermediate is often used in the next step without extensive purification.

Step 4: Wolff Rearrangement to Boc-(R)-β-methylalanine

Materials:

-

Crude α-diazoketone

-

Silver benzoate (AgOBz) or Silver(I) oxide (Ag₂O) (catalyst)

-

1,4-Dioxane and Water

Procedure:

-

Dissolution: Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water.

-

Catalyst Addition: Add a catalytic amount of silver benzoate or silver(I) oxide.

-

Reaction: Heat the reaction mixture, typically to 50-70 °C, and stir for several hours until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture and filter to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure to remove the dioxane.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification:

The final product, Boc-(R)-β-methylalanine, can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

| Parameter | Value/Range | Citation |

| Starting Material | L-Alanine | |

| Overall Yield | 60-75% (over 4 steps) | Estimated from similar transformations[3] |

| Enantiomeric Excess | High, with retention of configuration | [4] |

| Key Intermediates | N-Boc-L-alaninyl chloride, α-Diazoketone | [5][6] |

| Wolff Rearrangement Catalyst | Silver benzoate or Silver(I) oxide | [6] |

| Reaction Temperature (Wolff) | 50 - 70 °C |

Workflow Diagram

Caption: Arndt-Eistert homologation workflow for Boc-(R)-β-methylalanine synthesis.

Conclusion

This guide has detailed two robust and frequently employed synthetic strategies for the preparation of Boc-(R)-β-methylalanine. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities, particularly concerning the handling of hazardous reagents like diazomethane. The direct Boc protection of (R)-3-aminobutanoic acid is a simpler and safer approach, while the Arndt-Eistert homologation of L-alanine offers a viable alternative from a different chiral pool starting material. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

- 1. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and History of β-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Methylated amino acids represent a unique class of non-proteinogenic amino acids that have garnered significant interest in the fields of biochemistry, pharmacology, and drug development. Their incorporation into peptides and other molecules can confer advantageous properties, including increased metabolic stability and constrained conformations, which are desirable for therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and physiological significance of β-methylated amino acids, with a primary focus on the most well-characterized example, β-aminoisobutyric acid (BAIBA). Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers.

Discovery and Historical Context

The journey into the world of β-methylated amino acids began with the identification of β-aminoisobutyric acid (BAIBA), a molecule that serves as a cornerstone in our understanding of this class of compounds.

The First Naturally Occurring β-Methylated Amino Acid

In 1951, β-aminoisobutyric acid (BAIBA) was first identified as a novel amino acid present in human urine[1][2]. This discovery marked the first recognition of a naturally occurring β-methylated amino acid in biological systems. Initially considered a simple metabolic byproduct, subsequent research has unveiled its role as a signaling molecule with significant physiological effects.

Early Synthetic Efforts

The chemical synthesis of β-methylated amino acids predates their discovery in nature. The first enantiomerically pure synthesis of R(-)-3-aminoisobutyric acid was reported by Pollack in 1943, which involved the chemical synthesis of a racemic mixture followed by chemical resolution[3]. These early synthetic endeavors laid the groundwork for the development of more advanced stereoselective synthetic methods that are crucial for studying the distinct biological activities of different stereoisomers.

Biosynthesis of β-Aminoisobutyric Acid (BAIBA)

BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, each with a distinct biosynthetic pathway.

D-BAIBA: A Product of Thymine Catabolism

D-BAIBA is generated in the cytosol through the catabolism of thymine.[1] This metabolic pathway involves a series of enzymatic reactions:

-

Dihydropyrimidine Dehydrogenase (DPYD): Thymine is first reduced to dihydrothymine.

-

Dihydropyrimidinase (DPYS): Dihydrothymine is then hydrolyzed to N-carbamoyl-β-amino-isobutyric acid.

-

β-Ureidopropionase (UPB1): This enzyme catalyzes the conversion of N-carbamoyl-β-amino-isobutyric acid to D-BAIBA.

-

Alanine:Glyoxylate Aminotransferase 2 (AGXT2): In the mitochondria, D-BAIBA is further metabolized to D-methylmalonate semialdehyde.[1]

L-BAIBA: A Metabolite of L-Valine

L-BAIBA is produced from the catabolism of the branched-chain amino acid L-valine in the mitochondria.[1] The key enzymatic step is:

-

4-Aminobutyrate Aminotransferase (ABAT): This mitochondrial enzyme catalyzes the transamination of L-methyl-malonyl semialdehyde, a downstream metabolite of L-valine, to form L-BAIBA.[1] This reaction is bidirectional, meaning ABAT can also convert L-BAIBA back to L-methyl-malonyl semialdehyde.

Summary of Biosynthetic Enzymes

| Enantiomer | Precursor | Key Enzymes | Cellular Location |

| D-BAIBA | Thymine | DPYD, DPYS, UPB1, AGXT2 | Cytosol and Mitochondria |

| L-BAIBA | L-Valine | ABAT | Mitochondria |

Signaling Pathways and Physiological Roles of BAIBA

BAIBA has emerged as a significant signaling metabolite, particularly in response to exercise, and plays a role in regulating various metabolic processes.[4][5]

Lipid Metabolism and "Browning" of White Adipose Tissue

During exercise, increased levels of PGC-1α in muscle tissue stimulate the production and secretion of BAIBA.[6] BAIBA then acts on white adipose tissue, activating PPARα (Peroxisome Proliferator-Activated Receptor Alpha) receptors. This activation leads to the expression of thermogenic genes, resulting in the "browning" of white fat cells, which increases fatty acid oxidation.[2][6]

Glucose Metabolism and Insulin Sensitivity

BAIBA has been shown to improve glucose homeostasis.[2] Studies suggest that it may enhance insulin sensitivity without altering insulin secretion.[4] This is potentially mediated through the activation of the AMPK (AMP-activated protein kinase) and AKT signaling pathways, which promote glucose uptake.[4]

Bone Metabolism

Recent studies indicate that BAIBA may play a role in bone metabolism. Serum levels of D-BAIBA have been positively correlated with hip T-scores in the elderly, and it is suggested that BAIBA may regulate bone metabolism through osteoprogenitor cells, potentially involving the TGF-β (Transforming Growth Factor-beta) signaling pathway.[4][5]

Anti-inflammatory and Antioxidant Effects

BAIBA has also been reported to have anti-inflammatory and antioxidant properties. It can reduce oxidative stress in vascular endothelial cells and reverse palmitic acid-induced hypothalamic inflammation.[4][5]

Experimental Protocols

Enzymatic Synthesis of R(-)-3-Aminoisobutyric Acid

A common method for the enantioselective synthesis of β-amino acids is through enzymatic resolution. The following outlines a general protocol for the synthesis of enantiopure R(-)-3-aminoisobutyric acid using Pseudomonas aeruginosa as a biocatalyst.[3]

-

Dihydrothymine Racemization: The process begins with the racemization of dihydrothymine.

-

Dihydropyrimidinase Reaction: Pseudomonas aeruginosa (strain 10145) is used as a source of dihydropyrimidinase. The bacterial cells are incubated with the racemic dihydrothymine in an alkaline medium. The enzyme stereospecifically hydrolyzes one enantiomer of dihydrothymine to N-carbamoyl-R(-)-3-aminoisobutyrate.

-

Diazotization Reaction: The resulting N-carbamoyl-R(-)-3-aminoisobutyrate is then converted to R(-)-3-aminoisobutyric acid through a diazotization reaction, which does not affect the stereochemistry.

Conformational Effects of β-Methylation in Peptides

The introduction of a methyl group on the β-carbon of an amino acid residue can significantly influence the conformational properties of peptides.

-

Increased Conformational Freedom: Studies on α,β-dehydrophenylalanine analogues have shown that β-methylation alone can lead to an increase in the conformational freedom of the amino acid residue.[7]

-

Steric Constraints: However, when combined with other modifications, such as N-methylation at the C-terminal amide, β-methylation can introduce steric crowding that severely restricts the accessible conformational space, potentially locking the residue into a specific conformation.[7]

-

Proteolytic Stability: The incorporation of β-amino acids, including β-methylated variants, into peptides can increase their resistance to enzymatic degradation, thereby improving their pharmacokinetic properties.[8][9]

Conclusion and Future Directions

The discovery of β-aminoisobutyric acid has opened a window into the diverse roles of β-methylated amino acids in biology. From its origins as a urinary metabolite to its current status as a signaling molecule involved in key metabolic pathways, BAIBA exemplifies the potential for discovering novel biological regulators among non-proteinogenic amino acids. For drug development professionals, the unique structural and functional properties of β-methylated amino acids offer exciting opportunities for the design of next-generation therapeutics with enhanced stability and specific biological activities. Future research will likely focus on elucidating the full spectrum of signaling pathways regulated by BAIBA and other β-methylated amino acids, as well as exploring their therapeutic potential in metabolic diseases, inflammatory conditions, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. adipogen.com [adipogen.com]

- 3. scielo.br [scielo.br]

- 4. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 5. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 7. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental pillar of modern peptide chemistry, enabling the precise and controlled assembly of amino acids into complex peptide chains. Among the most significant advancements in this field was the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This acid-labile group revolutionized peptide synthesis by providing a robust and versatile tool for the temporary protection of the α-amino group of amino acids.[1][2][3] This technical guide provides a comprehensive overview of Boc-protected amino acids, detailing their synthesis, deprotection, and critical role in solid-phase peptide synthesis (SPPS), with a particular focus on the experimental protocols and quantitative data essential for researchers in drug development and other scientific fields.

Core Principles of Boc Protection in Peptide Chemistry

The utility of the Boc group stems from its unique chemical properties: it is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily and selectively removed under moderately acidic conditions.[3][4] This orthogonality is the cornerstone of its application in the stepwise synthesis of peptides.[5][6]

The general strategy for Boc-based solid-phase peptide synthesis (Boc-SPPS) follows a cyclical process:

-

Attachment: The first Boc-protected amino acid is anchored to a solid support, typically a resin like Merrifield or PAM resin.[7][8]

-

Deprotection: The acid-labile Boc group is removed from the α-amino group of the resin-bound amino acid, most commonly using trifluoroacetic acid (TFA).[1][9]

-

Neutralization: The resulting ammonium salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).[1][9]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[1]

-

Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[1]

-

Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid such as hydrofluoric acid (HF).[1]

The success of this strategy relies on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups, which are often benzyl-based.[7][9]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[1][10] The reaction proceeds to form the N-Boc protected amino acid, tert-butanol, and carbon dioxide.[10]

Mechanism of Boc Protection of an Amino Acid.

Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine and carbon dioxide.[1][11]

Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data in Boc Chemistry

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.

Table 1: Common Conditions for Boc Protection of Amino Acids

| Boc Source | Base | Solvent | Reaction Time | Typical Yield |

| (Boc)₂O | NaOH, Na₂CO₃, or TEA | Dioxane/Water, THF/Water, Acetone/Water | 0.5 - 4 hours | >90%[12] |

| BOC-ON | Triethylamine (TEA) | Dioxane/Water | ~2 hours | Excellent[13] |

Table 2: Common Conditions for Boc Deprotection in SPPS

| Reagent | Scavenger (if needed) | Reaction Time | Deprotection Efficiency |

| 25-50% TFA in DCM | None typically required | 20-30 minutes | >99%[1] |

| 4M HCl in Dioxane | None | 30-60 minutes | >98%[1] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[4]

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[4]

-

Cool the reaction mixture to 0 °C in an ice bath.[4]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[4]

-

Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 or until completion is confirmed by TLC.[4]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[4]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[4]

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[4]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes.[1]

-

Drain the DCM.[1]

-

Add a solution of 50% TFA in DCM to the resin.[1]

-

Agitate the mixture for 30 minutes at room temperature.[1]

-

Drain the TFA solution.[1]

-

Wash the resin with DCM (3 times) to remove excess TFA.[1]

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[1]

-

Wash the resin with DCM (3 times) to remove excess DIEA.[1]

Boc-SPPS Workflow and Comparison with Fmoc Strategy

The cyclical nature of Boc-SPPS is a defining feature of this methodology.

The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

While Boc-SPPS was the foundational method for solid-phase synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years. The choice between these two strategies depends on the specific peptide sequence and the desired final product.[]

Table 3: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately acidic (e.g., TFA)[] | Mildly basic (e.g., piperidine in DMF)[] |

| Side-Chain Protection | Benzyl-based (acid-labile)[9] | tert-Butyl-based (acid-labile)[] |

| Final Cleavage | Strong acid (e.g., HF)[1] | Strong acid (e.g., TFA)[15] |

| Orthogonality | Quasi-orthogonal (graduated acid lability)[9][16] | Fully orthogonal[] |

| Advantages | Robust, less expensive amino acid derivatives, can be better for some "difficult" or hydrophobic sequences.[][17] | Milder deprotection, compatible with a wider range of functionalities, easier automation.[] |

| Disadvantages | Requires strong, hazardous acids for final cleavage (HF), potential for side reactions with certain amino acids.[15] | Fmoc-protected amino acids can be more expensive, potential for diketopiperazine formation. |

Applications in Drug Development

Boc-protected amino acids are indispensable in the synthesis of peptide-based drugs and other complex organic molecules.[2][18] Their use allows for the precise construction of peptide sequences with therapeutic potential, including hormones, antibiotics, and anticancer agents.[18] The Boc strategy remains particularly relevant for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue in Fmoc-based methods.[7][17] Furthermore, the incorporation of non-canonical amino acids, often protected with a Boc group, allows for the development of peptidomimetics with enhanced stability and novel biological activities.[19]

Conclusion

The development of Boc-protected amino acids marked a pivotal moment in the history of peptide chemistry. This robust and versatile protecting group strategy laid the foundation for the routine synthesis of complex peptides and continues to be a valuable tool for researchers and drug development professionals. A thorough understanding of the underlying chemistry, quantitative parameters, and experimental protocols associated with Boc-SPPS is essential for the successful synthesis of high-purity peptides for a wide range of scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 13. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. biosynth.com [biosynth.com]

- 17. benchchem.com [benchchem.com]

- 18. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Boc-(R)-β-methylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of Boc-(R)-β-methylalanine into peptide sequences using solid-phase peptide synthesis (SPPS) with tert-butyloxycarbonyl (Boc) chemistry. The inclusion of β-amino acids, such as (R)-β-methylalanine, is a key strategy in medicinal chemistry to introduce conformational constraints and enhance proteolytic stability of peptides.

Introduction

Boc-(R)-β-methylalanine is a sterically hindered β-amino acid. Its incorporation into a growing peptide chain presents challenges primarily due to the steric bulk of the β-methyl group, which can impede the efficiency of peptide bond formation. This can lead to lower yields, incomplete reactions, and the formation of deletion sequences. Overcoming these challenges requires optimized protocols, including the selection of appropriate coupling reagents, and potentially longer reaction times or double coupling strategies.

Key Considerations for Incorporating Boc-(R)-β-methylalanine

-

Steric Hindrance: The β-methyl group significantly increases steric bulk around the amine, making it a less effective nucleophile and hindering the approach of the activated carboxyl group of the incoming amino acid.

-

Coupling Reagents: High-reactivity coupling reagents are recommended to overcome the steric hindrance. Uroneum/aminium salts like HATU and HBTU are generally more effective than carbodiimides such as DCC or DIC for such challenging couplings.

-

Coupling Time: Due to slower reaction kinetics, extended coupling times are often necessary. It has been noted that β-amino acids can require coupling times ranging from 3 to 18 hours to achieve high efficiency.[1] Monitoring the reaction for completion using a qualitative method like the Kaiser test is crucial.

-

Double Coupling: For particularly difficult couplings, a second coupling step with fresh reagents can be employed to drive the reaction to completion.[2]

-

Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for sequences prone to aggregation, the use of N-methylpyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.

Quantitative Data Presentation

The selection of the coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Boc-(R)-β-methylalanine. The following table summarizes the characteristics of common coupling reagents used in Boc-SPPS and their suitability for this application.

| Coupling Reagent | Class | Relative Reactivity | Recommended for Boc-(R)-β-methylalanine? | Notes |

| HATU | Uronium/Aminium Salt | Very High | Highly Recommended | Generally considered one of the most powerful coupling reagents, especially for hindered amino acids.[3][4] It forms a highly reactive OAt-ester. |

| HBTU | Uronium/Aminium Salt | High | Recommended | A very efficient and widely used coupling reagent, suitable for most applications, including challenging couplings.[3][5] |

| PyBOP | Phosphonium Salt | High | Recommended | A good alternative to uronium salts, known for clean and efficient couplings.[6] |

| DIC/HOBt | Carbodiimide/Additive | Medium | Use with Caution | A classic and cost-effective choice, but may be less efficient for sterically hindered couplings, potentially requiring longer reaction times or double coupling.[5][7] |

| DCC | Carbodiimide | Medium | Not Recommended for SPPS | The dicyclohexylurea (DCU) byproduct is insoluble and can clog resin frits, making it unsuitable for solid-phase synthesis.[4] |

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-(R)-β-methylalanine in manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the general steps for deprotection and neutralization prior to the coupling of Boc-(R)-β-methylalanine.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Merrifield or MBHA) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[7]

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for a 5-minute pre-wash, then drain.[7]

-

Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[7][8]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times).[7][8]

3. Neutralization:

-

Wash the resin with DCM (2 times).

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Agitate for 5-10 minutes. Repeat this step to ensure complete neutralization of the trifluoroacetate salt to the free amine.[8]

-

Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for coupling.[7]

Protocol 2: Coupling of Boc-(R)-β-methylalanine using HATU

This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered Boc-(R)-β-methylalanine.

1. Reagent Preparation:

-

In a separate vessel, dissolve Boc-(R)-β-methylalanine (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

2. Activation and Coupling:

-

Add DIEA (6.0 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.

-

Immediately add the activated solution to the neutralized resin.

-

Agitate the reaction mixture at room temperature. Due to steric hindrance, a prolonged coupling time of 3-18 hours may be necessary.[1]

3. Monitoring and Washing:

-

After the initial 2-3 hours, and then periodically, monitor the reaction progress using the Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling.

-

If the Kaiser test remains positive after an extended period, consider a double coupling (see Protocol 4).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 3: Coupling of Boc-(R)-β-methylalanine using DIC/HOBt

This is a more classical approach and may require more careful monitoring and longer reaction times.

1. Reagent Preparation:

-

In a separate vessel, dissolve Boc-(R)-β-methylalanine (3.0 equivalents) and HOBt (3.0 equivalents) in a minimal amount of DMF.

2. Coupling:

-

Add the dissolved amino acid/HOBt solution to the neutralized resin.

-

Add DIC (3.0 equivalents) to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 4-18 hours.

3. Monitoring and Washing:

-

Monitor the reaction completion with the Kaiser test.

-

If the coupling is incomplete, proceed with a double coupling (Protocol 4).

-

Upon completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Double Coupling Procedure

This procedure is recommended if the Kaiser test remains positive after the initial coupling attempt.

1. Washing:

-

After the first coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove byproducts and unreacted reagents.[9]

2. Second Coupling:

-

Prepare a fresh solution of activated Boc-(R)-β-methylalanine as described in the initial coupling protocol (e.g., Protocol 2 or 3).

-

Add the fresh coupling mixture to the resin.

-

Allow the reaction to proceed for an additional 2-4 hours.

3. Monitoring and Washing:

-

Perform a Kaiser test to confirm completion.

-

If the test is negative, wash the resin with DMF (3 times) and DCM (3 times).

-

If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Final Cleavage

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. This is typically achieved with a strong acid cocktail.

1. Preparation:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[7]

2. Cleavage Reaction:

-

Use a strong acid such as anhydrous hydrogen fluoride (HF) or a cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[7]

-

The cleavage is typically carried out at 0°C for 1-2 hours.[7]

-

Scavengers in the cocktail trap reactive carbocations generated from the protecting groups.[7]

3. Peptide Precipitation and Washing:

-

After the reaction, carefully remove the strong acid by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash multiple times with cold ether to remove scavengers and cleaved protecting groups.[7]

-

Dry the precipitated peptide under vacuum.

Visualizations

Caption: General workflow for Boc-SPPS incorporating Boc-(R)-β-methylalanine.

Caption: Decision workflow for coupling Boc-(R)-β-methylalanine.

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. omizzur.com [omizzur.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Boc-(R)-β-methylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid, Boc-(R)-β-methylalanine, into bioactive peptides. The introduction of β-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic potential by improving conformational stability and proteolytic resistance.

Introduction to (R)-β-Methylalanine in Peptide Synthesis

(R)-β-methylalanine, a chiral β-amino acid, offers unique structural properties when incorporated into a peptide backbone. Unlike its α-amino acid counterpart, the presence of an additional methylene group in the backbone increases conformational flexibility, while the methyl group on the β-carbon introduces steric hindrance. This modification can lead to peptides with enhanced resistance to enzymatic degradation by proteases, a critical factor in improving in vivo half-life. Furthermore, the altered backbone geometry can induce specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets.[1]

The synthesis of peptides containing β-amino acids, particularly sterically hindered ones like (R)-β-methylalanine, presents unique challenges in solid-phase peptide synthesis (SPPS). These challenges primarily relate to potentially lower coupling efficiencies, requiring optimized protocols and more potent coupling reagents.

Quantitative Data on Peptide Synthesis and Bioactivity

| Parameter | Expected Outcome with (R)-β-methylalanine Incorporation | Rationale |

| Coupling Yield | Potentially reduced compared to standard α-amino acids. | The β-substitution and the methyl group increase steric hindrance at the amino group, which can slow down the coupling reaction. Optimized protocols can mitigate this. |

| Proteolytic Stability | Significantly increased. | The β-amino acid backbone is not a natural substrate for many proteases. The β-methyl group can further sterically shield the peptide bond from enzymatic cleavage. |

| Bioactivity (e.g., IC50) | Dependent on the specific peptide and target. | The altered conformation can either enhance or decrease binding affinity to the target receptor or enzyme. |

| Conformational Rigidity | Increased local rigidity. | The β-methyl group restricts rotation around the Cα-Cβ bond, leading to a more defined local conformation which can be beneficial for bioactivity.[2] |

Note: The data presented above is generalized from studies on β-amino acids. Researchers should perform initial small-scale syntheses to determine optimal coupling conditions for their specific peptide sequence containing (R)-β-methylalanine.

Experimental Protocols

The following protocols are based on standard Boc solid-phase peptide synthesis (SPPS) methodologies, with modifications to accommodate the sterically hindered nature of Boc-(R)-β-methylalanine.[3][4]

Protocol 1: Manual Boc-SPPS for Incorporation of Boc-(R)-β-methylalanine

1. Resin Selection and Preparation:

-

Resin: Merrifield resin or PAM resin are suitable for Boc chemistry. For peptide amides, MBHA or BHA resin should be used.[3]

-

Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes prior to the first amino acid coupling.

2. First Amino Acid Coupling (Loading):

-

The first amino acid is typically coupled to the resin as a cesium salt to minimize racemization.[3]

3. Iterative Deprotection and Coupling Cycle:

a. Boc Deprotection:

- Wash the resin-bound peptide with DCM (3x).

- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

- Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.

- Agitate for an additional 20-25 minutes.[3]

- Wash the resin with DCM (3x) to remove TFA.

b. Neutralization:

- Wash the resin with isopropanol (IPA) (2x) and DCM (3x).

- Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat once.

- Wash the resin with DCM (3x).

c. Amino Acid Coupling (Standard Amino Acid):

- In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

- Add DIEA (6 eq.) to the activation mixture.

- Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.